Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-
CAS No.: 150907-74-7
Cat. No.: VC16852782
Molecular Formula: C25H26O5
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150907-74-7 |
|---|---|
| Molecular Formula | C25H26O5 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid |
| Standard InChI | InChI=1S/C25H26O5/c1-28-22-14-10-20(11-15-22)25(19-7-4-3-5-8-19,30-18-6-9-24(26)27)21-12-16-23(29-2)17-13-21/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H,26,27) |
| Standard InChI Key | ULVZSABKUFQJDF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoic acid, reflects its intricate structure. The central butanoic acid moiety () is substituted at the fourth carbon by a lipophilic trityl-like group comprising two 4-methoxyphenyl rings and one phenyl ring. This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions.
The Standard InChI key (ULVZSABKUFQJD) and SMILES notation (COC1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=C(C=C3)OC)OCCCC(=O)O) provide precise descriptors for computational modeling and database referencing .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 150907-74-7 |
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 4-[bis(4-methoxyphenyl)phenylmethoxy]butanoic acid |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(OC3=CC=C(C=C3)OC)OCCCC(=O)O |
Synthesis and Methodological Considerations
Synthetic Routes
Although explicit protocols for this compound are scarce, its structure suggests a multi-step synthesis involving:
-
Etherification: Coupling 4-hydroxybutanoic acid with a tris(aryl)methanol derivative under Mitsunobu or Williamson conditions.
-
Protection/Deprotection: Strategic use of protecting groups for the carboxylic acid during ether bond formation .
A related demethylation method using aqueous HBr (without solvents) for analogous 4-arylbutanoic acids demonstrates the feasibility of modifying methoxy groups post-synthesis .
Challenges and Optimization
Steric hindrance from the trityl group complicates purification, necessitating techniques like preparative HPLC or silica gel chromatography. Reaction yields may benefit from phase-transfer catalysts or microwave-assisted synthesis, though empirical validation is required .
Derivatives and Structural Analogues
Ester Derivatives
The 2,5-dioxo-1-pyrrolidinyl ester derivative () exhibits a higher molecular weight (527.55 g/mol) and boiling point (627°C), enhancing thermal stability for materials applications.
Pharmacologically Active Analogues
Modifications to the bis(4-methoxyphenyl) group have been explored in GABA uptake inhibitors. For example, replacing one 4-methoxy group with a formyl moiety yielded a compound () with enhanced mGAT4 inhibition (pIC = 5.89) .
Table 2: Comparative Analysis of Derivatives
| Derivative | Molecular Formula | Key Modification | Application |
|---|---|---|---|
| Parent Compound | None | Reference standard | |
| 2,5-Dioxo-1-pyrrolidinyl | Esterification | Materials science | |
| Formyl-substituted | 4-Methoxy → Formyl | GABA transporter inhibition |
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